

[Compound Name] for basic science research

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An In-depth Technical Guide to AZD4547 for Basic Science Research

Introduction

AZD4547 is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Specifically, it shows high potency for FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and angiogenesis.[2][3] Genomic alterations such as gene amplification, activating mutations, and fusions in FGFR genes can lead to aberrant signaling, which is implicated in the tumorigenesis and progression of numerous cancers.[4] The targeted inhibition of this pathway by AZD4547 has made it a valuable tool in basic science research and a candidate for clinical investigation in cancers with deregulated FGFR signaling.[1][4] This guide provides a comprehensive overview of AZD4547, its mechanism of action, quantitative data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, 2, and 3.[5] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by FGFR activation include the Ras/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, crucial for cell survival.[6][7] Additionally, FGFR signaling can activate the PLCy pathway. By inhibiting the initial phosphorylation event, AZD4547 effectively attenuates these downstream signals, leading to decreased cell proliferation and increased apoptosis in FGFR-



dependent cancer cells.[2][8][9] While highly selective for FGFR1-3, AZD4547 shows significantly lower potency against FGFR4 and other kinases like VEGFR2 (KDR).[3][4][10]

Quantitative Data

The following tables summarize the inhibitory activity of AZD4547 from in vitro kinase assays, cellular proliferation assays, and in vivo efficacy studies.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

Kinase Target	IC50 (nM)	Source(s)
FGFR1	0.2	[3][4]
FGFR2	2.5	[3][4]
FGFR3	1.8	[3][4]
FGFR4	165	[3][4]
VEGFR2 (KDR)	24	[3]
RIPK1	12	[11]
TRKA	8.8 - 18.7	[12]
TRKB	7.6 - 22.6	[12]
TRKC	1.0 - 2.9	[12]

Table 2: In Vitro Cellular Antiproliferative Activity of AZD4547



Cell Line	Cancer Type	FGFR Status	GI50 / IC50 (nM)	Source(s)
KMS-11	Multiple Myeloma	FGFR3 Fusion	281	[3]
SUM-527PE	Breast Cancer	FGFR1 Amplification	18	[3]
NCI-H1581	Lung Cancer	FGFR1 Amplification	3 - 111	[13][14]
DMS114	Lung Cancer	FGFR1 Amplification	3 - 111	[13][14]
SNU-16	Gastric Cancer	FGFR2 Amplification	~100-200	[15]
RT-112	Bladder Cancer	FGFR3 Expression	100-200	[12]
KM12(Luc)	Colon Cancer	TPM3-NTRK1 Fusion	49.7 - 100	[12]

Table 3: In Vivo Antitumor Efficacy of AZD4547 in Xenograft Models



Xenograft Model	Cancer Type	FGFR Status	Dosage	Antitumor Effect	Source(s)
KMS-11	Multiple Myeloma	FGFR3 Fusion	12.5 mg/kg, oral, daily	Dose- dependent growth inhibition	[5]
NCI-H716	Colorectal Cancer	High FGFR1/2 Expression	Not specified	Growth inhibition	[9]
LG120	Squamous NSCLC (PDTX)	FGFR1 Amplification	12.5 mg/kg, oral, daily	Tumor stasis/regress ion	[13][14]
A2780	Ovarian Cancer	Drug- sensitive	25 mg/kg, oral, daily	Decreased tumor weight	[16]
SKOV3ip1	Ovarian Cancer	Drug- sensitive	25 mg/kg, oral, daily	Decreased tumor weight	[16]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AZD4547 against a specific FGFR kinase using a radiometric assay with [y-32P]ATP.

Reagent Preparation:

- Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.
- Enzyme Solution: Prepare recombinant human FGFR1 kinase in kinase buffer to a final concentration of 5-10 nM.
- Substrate Solution: Prepare a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer to a final concentration of 0.2 mg/mL.



- ATP Solution: Prepare ATP in kinase buffer. For IC50 determination, use a concentration equal to the Km of the kinase for ATP. Add [γ-32P]ATP to a specific activity of approximately 500 cpm/pmol.
- AZD4547 Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in kinase buffer.
- Stop Solution: 3% Phosphoric acid.

Assay Procedure:

- Add 5 μL of each AZD4547 dilution to the wells of a 96-well plate. Include "no inhibitor"
 (DMSO vehicle) and "no enzyme" controls.
- Add 20 μL of the Enzyme Solution to each well except the "no enzyme" control.
- Add 20 μ L of the Substrate/ATP/[y-32P]ATP mixture to all wells to initiate the reaction.
- Incubate the plate at 30°C for 20-40 minutes.
- Stop the reaction by adding 50 μL of Stop Solution to each well.
- Detection and Analysis:
 - Transfer 25 μL from each well onto a phosphocellulose filter mat.
 - Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid and once with acetone.
 - Allow the mat to air dry and measure the radioactivity in each spot using a scintillation counter.
 - Calculate the percentage of inhibition for each AZD4547 concentration relative to the "no inhibitor" control.
 - Plot the percent inhibition against the log of the AZD4547 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Protocol 2: Cell Viability/Proliferation Assay (MTT-based)

This protocol describes how to measure the effect of AZD4547 on the viability and proliferation of cancer cell lines.[17][18]

· Cell Plating:

- Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

Compound Treatment:

- Prepare serial dilutions of AZD4547 in complete growth medium at 2x the final desired concentrations.
- \circ Remove the medium from the wells and add 100 μ L of the diluted AZD4547 solutions. Include wells with vehicle (DMSO) control.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 μL of the MTT solution to each well.[19]
- Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

Solubilization and Measurement:

- Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[18]
- Measure the absorbance at 570 nm using a microplate reader.



• Data Analysis:

- Subtract the average absorbance of background wells (media only) from all other readings.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Plot the percent viability against the log of the AZD4547 concentration and determine the GI50/IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis for FGFR Pathway Inhibition

This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) following AZD4547 treatment.[2][20]

- Cell Culture and Lysis:
 - Plate cells in 6-well plates and grow until they reach 70-80% confluency.
 - Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation.
 - Treat cells with various concentrations of AZD4547 for a specified time (e.g., 1-4 hours).
 Include a vehicle control.
 - If applicable, stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes before harvesting.
 - Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.



- Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (e.g., 20-40 μg) per lane onto an SDS-polyacrylamide gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with
 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Detect the signal using an imaging system or X-ray film.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).

Protocol 4: In Vivo Xenograft Study



This protocol provides a general framework for evaluating the antitumor efficacy of AZD4547 in a subcutaneous mouse xenograft model.[22][23] All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.[24]

• Cell Implantation:

- Use immunocompromised mice (e.g., athymic nude or NSG mice).
- Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
- Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

• Tumor Growth and Cohort Randomization:

- Monitor the mice for tumor formation.
- Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Measure tumor volume using digital calipers (Volume = 0.5 x Length x Width²) and record the body weight of each mouse.

Drug Administration:

- Prepare AZD4547 in a suitable vehicle for oral administration (e.g., 0.5% HPMC).
- Administer AZD4547 orally (p.o.) to the treatment group at a predetermined dose and schedule (e.g., 12.5 mg/kg, once daily).
- Administer the vehicle alone to the control group using the same schedule.

Monitoring and Endpoints:

- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals for any signs of toxicity or distress.

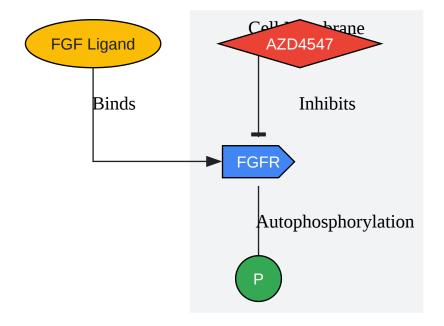


- The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic analysis by western blot or IHC).
- Data Analysis:
 - Plot the mean tumor volume ± SEM for each group over time.
 - Calculate the tumor growth inhibition (TGI) percentage. TGI (%) = [1 (Mean volume of treated group at endpoint / Mean volume of control group at endpoint)] x 100.

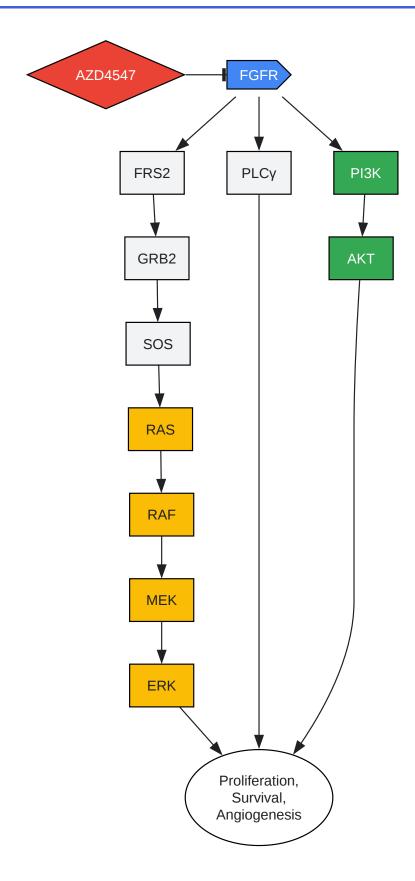
Visualizations

The following diagrams illustrate key concepts related to AZD4547's mechanism and application in research.

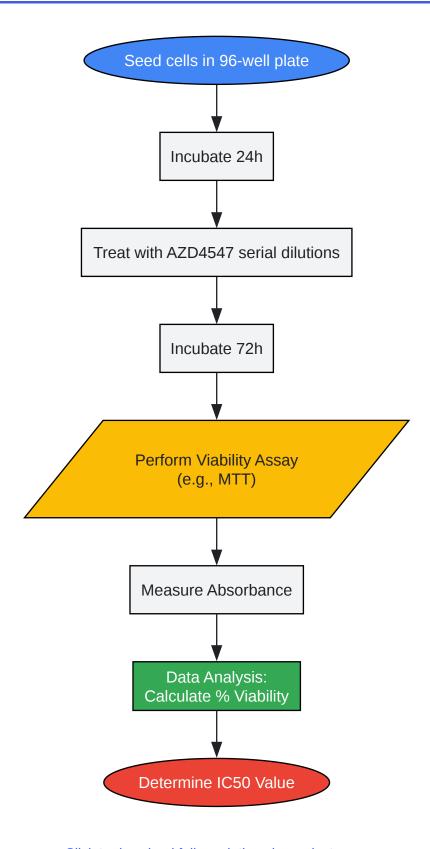












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